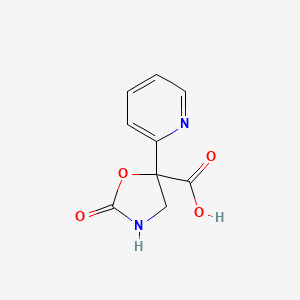

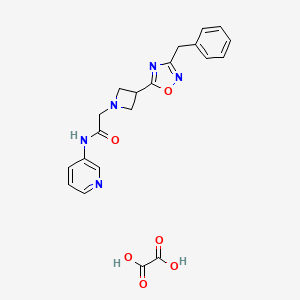

(S)-alpha-(3-benzothiophenylmethyl)-proline-HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(S)-alpha-(3-benzothiophenylmethyl)-proline-HCl” is also known as “Boc-(S)-alpha-(3-benzothiophenylmethyl)-proline”. It has a molecular formula of C19H23NO4S and a molecular weight of 361.46 . This compound is intended for research use only and is not meant for human or veterinary use.

Scientific Research Applications

Angiotensin Converting Enzyme Inhibitors : A series of L-proline derivatives, similar in structure to "(S)-alpha-(3-benzothiophenylmethyl)-proline-HCl", have been synthesized and identified as potent angiotensin converting enzyme (ACE) inhibitors. These compounds showed effectiveness in lowering blood pressure in hypertensive rats (McEvoy et al., 1983).

Antiviral Activity : Chiral, (S)-proline-alpha-methylpyrrolidine-5,5-trans-lactam derivatives have been developed as antivirals against human cytomegalovirus (HCMV). These compounds exhibited significant in vitro antiviral activity and were comparable in potency to ganciclovir (Borthwick et al., 2003).

Synthesis of Bioactive Peptides : The proline-derived ligands, including compounds similar to "(S)-alpha-(3-benzothiophenylmethyl)-proline-HCl", are used as reagents for the synthesis of α- and β-amino acids. These are crucial for the synthesis of bioactive peptides and new chemical entities (Romoff et al., 2017).

Organocatalysis in Chemical Synthesis : L-Proline derivatives have been used as catalysts in various organic reactions. These reactions include aldol reactions, Michael addition, and α-functionalization, which are fundamental in synthesizing biologically active compounds (Kumar & Dwivedi, 2013).

Inhibition of Rabbit Lung Angiotensin-Converting Enzyme : Novel peptide analogs structurally similar to "(S)-alpha-(3-benzothiophenylmethyl)-proline-HCl" have been shown to be potent inhibitors of rabbit lung angiotensin-converting enzyme, suggesting their potential therapeutic applications (Bull et al., 1985).

Safety and Hazards

The safety data sheet for a similar compound, BOC-®-ALPHA-(3-BENZOTHIOPHENYLMETHYL)-PROLINE, provides some general safety measures. If inhaled or contacted with skin or eyes, it’s advised to move to fresh air, rinse with water, and consult a doctor . In case of accidental release, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

properties

IUPAC Name |

(2S)-2-(1-benzothiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S.ClH/c16-13(17)14(6-3-7-15-14)8-10-9-18-12-5-2-1-4-11(10)12;/h1-2,4-5,9,15H,3,6-8H2,(H,16,17);1H/t14-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBQQMGMOGDOWKS-UQKRIMTDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CC2=CSC3=CC=CC=C32)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@](NC1)(CC2=CSC3=CC=CC=C32)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-alpha-(3-benzothiophenylmethyl)-proline-HCl | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2569391.png)

![3,5-dimethoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2569400.png)

![2-([1,1'-Biphenyl]-4-yl)-4-nitroisoindoline-1,3-dione](/img/structure/B2569402.png)

![2-(2-Chlorophenyl)-1-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2569404.png)

![N-(benzo[d][1,3]dioxol-5-yl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide](/img/structure/B2569406.png)

![N-[4-(diethylamino)phenyl]-4-(3-methylphenoxy)butanamide](/img/structure/B2569410.png)

![N-(tert-butyl)-4-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)methyl)piperidine-1-carboxamide](/img/structure/B2569412.png)